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Compound of Interest

2-Methoxy-4-
Compound Name:
(trifluoromethyl)benzonitrile

Cat. No.: B161379

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-
(trifluoromethyl)benzonitrile

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant
interest in medicinal chemistry and materials science. Its unique combination of a methoxy
group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set
of physicochemical properties that are crucial for its application in drug discovery and the
development of advanced materials. The methoxy group acts as a hydrogen bond acceptor
and can influence metabolic stability. The trifluoromethyl group often enhances metabolic
stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle
and can patrticipate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile. It is designed for researchers,
scientists, and drug development professionals, offering both theoretical insights and practical,
field-proven experimental protocols. The information presented herein is a synthesis of
available data on structurally related compounds and established analytical methodologies,
providing a robust framework for understanding and utilizing this compound.

Molecular Identity
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A clear identification of the molecule is the first step in any scientific investigation.

Identifier Value Source
] 2-Methoxy-4-

Chemical Name ) o [11[2]
(trifluoromethyl)benzonitrile
4-Cyano-3-
methoxybenzotrifluoride, 4-

Synonyms [1]
Cyano-3-

(trifluoromethyl)anisole

CAS Number 132927-08-3 [11[2]
Molecular Formula CoHeF3NO [1]
Molecular Weight 201.15 g/mol [1]
MDL Number MFCD02101784 [1]

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical
indicators of its purity and physical state under various conditions.

Melting Point

While an experimentally determined melting point for 2-Methoxy-4-
(trifluoromethyl)benzonitrile is not readily available in the cited literature, we can estimate its
value based on structurally similar compounds.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.chemicalregister.com/2-Methoxy-4-_trifluoromethyl_benzonitrile/Suppliers/pid74120.htm
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.chemicalregister.com/2-Methoxy-4-_trifluoromethyl_benzonitrile/Suppliers/pid74120.htm
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.benchchem.com/product/b161379?utm_src=pdf-body
https://www.benchchem.com/product/b161379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Compound Melting Point (°C)
4-Methoxy-2-(trifluoromethyl)benzonitrile 63 - 66
4-Amino-2-(trifluoromethyl)benzonitrile 141 - 145[3]
2-Methoxy-4-nitrobenzonitrile 177 - 180[4]
2-nitro-4-trifluoromethyl benzonitrile 42 - 44

4-isothiocyanato-2-(trifluoromethyl)benzonitrile 39.0 - 43.0[4]

Based on these related structures, the melting point of 2-Methoxy-4-
(trifluoromethyl)benzonitrile is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic

compound.[5][6]

Diagram of Melting Point Determination Workflow
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Caption: Workflow for Solubility Determination.
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Step-by-Step Methodology:
e Preparation:

o Weigh a precise amount of 2-Methoxy-4-(trifluoromethyl)benzonitrile into a clean, dry
vial.

o Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol,
DMSO, DMF).

e Procedure:

[¢]

Add a small, measured volume of the chosen solvent to the vial.

o Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does
not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the
solution against a dark background to see if all the solid has dissolved.

o If the solid has not fully dissolved, add another measured volume of the solvent and repeat
the mixing process.

o Continue this incremental addition of the solvent until the compound is completely
dissolved.

o Record the total volume of solvent required to dissolve the initial mass of the compound.
» Calculation:

o Calculate the solubility using the following formula: Solubility (mg/mL) = Initial Mass of
Compound (mg) / Total Volume of Solvent (mL)

Partition Coefficient (logP) and Distribution
Coefficient (logD)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the
ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar
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solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes
into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for 2-Methoxy-4-(trifluoromethyl)benzonitrile
were found, we can make some predictions based on its structure. The trifluoromethyl group is
highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller,
but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP.
Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]2-
Methoxy-4-(trifluoromethyl)benzonitrile does not have strongly acidic or basic functional
groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly
basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity
or basicity of the benzene ring. Therefore, 2-Methoxy-4-(trifluoromethyl)benzonitrile is
considered a neutral compound under typical physiological conditions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a
compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile is expected to show
characteristic absorption bands for its functional groups.
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. Expected Wavenumber
Functional Group ( 1 Comments
cm-

For aromatic nitriles, this peak
C=N (Nitrile) 2240 - 2220 is sharp and of medium
intensity. [8]

C-F (Trifluoromethyl) 1350 - 1100 Strong, broad absorptions.

1275 - 1200 (asymmetric) )
C-O (Methoxy) ) Strong absorptions.
1075 - 1020 (symmetric)

Multiple sharp bands of

C=C (Aromatic) 1600 - 1450 ] ] )

variable intensity.
=C-H (Aromatic) 3100 - 3000 Weak to medium intensity.
C-H (Methoxy) 2950 - 2850 Medium intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile in CDCIs
would show the following signals:

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

OCHs ~3.9 Singlet 3H

Aromatic H 70-7.8 Multiplet 3H

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

BC NMR Spectroscopy
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The predicted 3C NMR spectrum would show nine distinct signals corresponding to the nine
carbon atoms in the molecule.

Carbon Predicted Chemical Shift (6, ppm)
C=N 115 - 120 [9]

CFs 120 - 130 (quartet)

Aromatic C 110- 160

OCHs ~56

UV-Vis Spectroscopy

Aromatic compounds like 2-Methoxy-4-(trifluoromethyl)benzonitrile exhibit characteristic
UV-Vis absorption bands arising from 1t — 11* transitions. The benzene ring itself has
absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a
bathochromic (red) shift of these bands.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of
2-Methoxy-4-(trifluoromethyl)benzonitrile. While some experimental data for this specific
molecule is not yet publicly available, a robust understanding of its properties can be achieved
through the analysis of structurally related compounds and the application of established
experimental methodologies. The protocols and predictive data presented herein offer a solid
foundation for researchers and developers working with this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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